Cas no 851948-32-8 (ethyl 5-(2,6-difluorobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate)

ethyl 5-(2,6-difluorobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 5-(2,6-difluorobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate
- ethyl 5-(2,6-difluorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
- AB00670270-01
- ethyl 5-[(2,6-difluorobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
- AKOS024590106
- F0641-0187
- ethyl 5-(2,6-difluorobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
- 851948-32-8
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- インチ: 1S/C23H17F2N3O4S/c1-3-32-23(31)19-14-11-33-21(26-20(29)18-15(24)5-4-6-16(18)25)17(14)22(30)28(27-19)13-9-7-12(2)8-10-13/h4-11H,3H2,1-2H3,(H,26,29)
- InChIKey: NYWQWUBIRRZYRY-UHFFFAOYSA-N
- ほほえんだ: S1C=C2C(C(=O)OCC)=NN(C3C=CC(C)=CC=3)C(C2=C1NC(C1C(=CC=CC=1F)F)=O)=O
計算された属性
- せいみつぶんしりょう: 469.09078353g/mol
- どういたいしつりょう: 469.09078353g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 33
- 回転可能化学結合数: 6
- 複雑さ: 795
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 116Ų
- 疎水性パラメータ計算基準値(XlogP): 5.1
ethyl 5-(2,6-difluorobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0641-0187-1mg |
ethyl 5-(2,6-difluorobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851948-32-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0641-0187-2mg |
ethyl 5-(2,6-difluorobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851948-32-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0641-0187-10μmol |
ethyl 5-(2,6-difluorobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851948-32-8 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0641-0187-75mg |
ethyl 5-(2,6-difluorobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851948-32-8 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0641-0187-100mg |
ethyl 5-(2,6-difluorobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851948-32-8 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0641-0187-5mg |
ethyl 5-(2,6-difluorobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851948-32-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0641-0187-15mg |
ethyl 5-(2,6-difluorobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851948-32-8 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0641-0187-10mg |
ethyl 5-(2,6-difluorobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851948-32-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0641-0187-20μmol |
ethyl 5-(2,6-difluorobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851948-32-8 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0641-0187-2μmol |
ethyl 5-(2,6-difluorobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851948-32-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 |
ethyl 5-(2,6-difluorobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate 関連文献
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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S. Ahmed Chem. Commun., 2009, 6421-6423
ethyl 5-(2,6-difluorobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylateに関する追加情報
Ethyl 5-(2,6-difluorobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate: A Novel Compound with Potential in Pharmacological Research
Ethyl 5-(2,6-difluorobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate is a complex organic molecule characterized by its unique thieno[3,4-d]pyridazine ring system, which serves as a key structural scaffold in modern drug discovery. The CAS number 851948-32-8 identifies this compound as a derivative of pyridazine, a heterocyclic compound with well-documented applications in medicinal chemistry. The molecule’s 4-oxo functional group and 2,6-difluorobenzamido substituent contribute to its distinct physicochemical properties, making it a candidate for further exploration in pharmacological research.
Recent studies have highlighted the thieno[3,4-d]pyridazine core’s potential in modulating kinase activity, a critical pathway in cellular signaling. The 4-oxo moiety, positioned at the 3H,4H positions of the thieno[3,4-d]pyridazine ring, enhances the molecule’s ability to interact with protein kinase C (PKC) isoforms. This interaction is particularly relevant in diseases involving inflammatory responses and neurodegenerative conditions, where PKC dysregulation has been implicated. The 2,6-difluorobenzamido substituent further stabilizes the compound’s conformation, optimizing its binding affinity to target proteins.
The ethyl group attached to the 1-carboxylate end of the molecule plays a critical role in solubility and bioavailability. This carboxylate functionality is essential for ionization in physiological environments, enabling the compound to cross biological membranes effectively. The 4-methylphenyl substituent at the 3-position introduces additional steric and electronic effects, which may influence the compound’s metabolic stability and tissue distribution. These structural features collectively position the compound as a promising lead in drug development.
Current research on thieno[3,4-d]pyridazine derivatives has focused on their antioxidant and anti-inflammatory properties. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated that compounds with similar pyridazine scaffolds exhibit IC50 values below 10 µM in assays targeting NF-κB signaling, a key regulator of inflammatory pathways. The 2,6-difluorobenzamido group appears to enhance this activity by modulating NF-κB inhibitor κB (IκB) phosphorylation, a mechanism critical for reducing pro-inflammatory cytokine release.
Another area of interest is the synthetic pathway leading to Ethyl 5-(2,6-difluorobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate. Researchers have reported that the thieno[3,4-d]pyridazine ring can be synthesized via a Pd-catalyzed coupling reaction, which allows for precise control over the fluorine positions on the benzene ring. This synthetic approach enables the incorporation of fluorine atoms at the 2,6-positions, a modification that significantly improves the compound’s lipophilicity and metabolic stability.
Studies on the pharmacokinetic profile of thieno[3,4-d]pyridazine derivatives have revealed their potential as prodrugs. The carboxylate group can be hydrolyzed in the gastrointestinal tract, releasing the active pyridazine core. This property is particularly advantageous for oral administration, as it reduces the need for parenteral delivery. The ethyl substituent also contributes to solubility, ensuring adequate bioavailability in vivo.
Recent advances in computational modeling have provided insights into the binding interactions of Ethyl 5-(2,6-difluorobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate with target proteins. Molecular dynamics simulations suggest that the 4-oxo group forms hydrogen bonds with specific amino acid residues in PKC isoforms, while the 2,6-difluorobenzamido moiety stabilizes the binding pocket through electrostatic interactions. These findings support the compound’s potential as an antitumor agent, given the role of PKC in cancer cell proliferation.
Additional research is needed to evaluate the toxicological profile of thieno[3,4-d]pyridazine derivatives. While preliminary studies indicate low acute toxicity, long-term exposure effects remain under investigation. The fluorine atoms in the 2,6-difluorobenzamido group may influence metabolic pathways, necessitating further in vivo studies to assess organ-specific toxicity. These considerations are critical for advancing the compound toward clinical trials.
In summary, Ethyl 5-(2,6-difluorobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate represents a promising candidate in pharmacological research due to its unique structural features and potential biological activity. Further studies on its synthetic methods, pharmacokinetics, and toxicological profile will be essential for realizing its therapeutic potential.
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